molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol

Cat. No. B2944674
M. Wt: 230.311
InChI Key: VTJTYJXBEOBSRM-UHFFFAOYSA-N
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Description

The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is a versatile chemical compound with immense potential in scientific research1. It is part of a collection of unique chemicals provided by Sigma-Aldrich23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using copper (II) complexes with multidentate ligands4. The reaction appears to be specific toward the ortho-carboxyl-substituted aromatic azides4.



Molecular Structure Analysis

The molecular structure of a similar compound, cyclohexyl-prop-2-ynyl-amine, has been reported3. The SMILES string for this compound is C#CCNC1CCCCC13. However, the exact molecular structure of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is not available in the retrieved data.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data. However, similar compounds have been used in the CuI-mediated click reaction of aromatic azides4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It is a solid with a molecular weight of 137.223. However, the exact physical and chemical properties of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.


Scientific Research Applications

Biological Activity of Cyclopropyl Analogues

Cyclopropyl analogues, including structures similar to the query compound, have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These studies involve receptor binding and modulation assays to understand their selectivity and potency, highlighting the role of cyclopropyl groups in medicinal chemistry (M. Dappen et al., 2010; M S Dappen et al., 1991).

Directing Groups for C-H Activation

The use of directing groups in the functionalization of C-H bonds represents a significant area of research. For example, 1-aminopyridinium ylides serve as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This methodology emphasizes the versatility of pyridine derivatives (similar to the query compound) in facilitating site-selective modifications of complex molecules, which is crucial for the synthesis of pharmacologically relevant structures (K. Le et al., 2019).

Synthesis and Evaluation of Cyclopropylmethyl Derivatives

Compounds featuring the cyclopropylmethyl group, akin to the query chemical, have been synthesized and assessed for their pharmacological properties. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one was investigated as a selective mu-opioid receptor antagonist, showcasing the therapeutic potential of cyclopropylmethyl derivatives in receptor modulation (H. Schmidhammer et al., 1989).

Safety And Hazards

The safety and hazards associated with a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It has a hazard classification of Acute Tox. 4 Oral3. However, the exact safety and hazards of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.


properties

IUPAC Name

2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJTYJXBEOBSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol

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